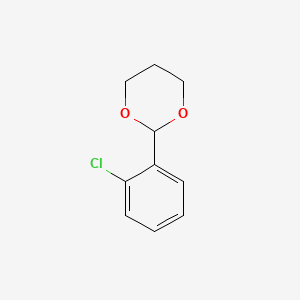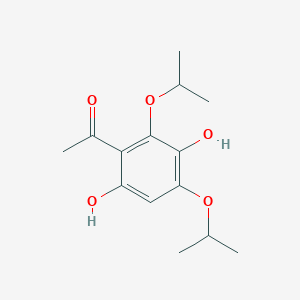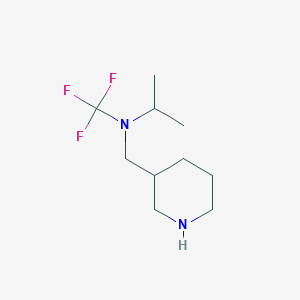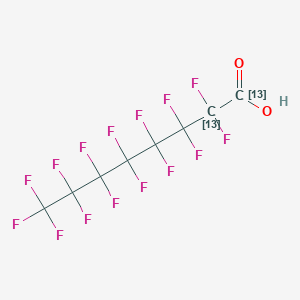
Methyl 2-(4-amino-3-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-amino-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of phenylalanine, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-nitrophenyl)propanoate typically involves the esterification of 2-(4-amino-3-nitrophenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
化学反应分析
Types of Reactions
Methyl 2-(4-amino-3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Methyl 2-(4-amino-3-aminophenyl)propanoate.
Substitution: Methyl 2-(4-substituted-3-nitrophenyl)propanoate.
Oxidation: Methyl 2-(4-nitroso-3-nitrophenyl)propanoate.
科学研究应用
Methyl 2-(4-amino-3-nitrophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(4-amino-3-nitrophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
相似化合物的比较
Methyl 2-(4-amino-3-nitrophenyl)propanoate can be compared with other similar compounds such as:
Methyl 2-(4-nitrophenyl)propanoate: Lacks the amino group, which affects its reactivity and applications.
Methyl 2-(4-amino-3-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and biological activities.
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate: The presence of a fluorine atom alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the amino and nitro groups, which provide a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
methyl 2-(4-amino-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)16-2)7-3-4-8(11)9(5-7)12(14)15/h3-6H,11H2,1-2H3 |
InChI 键 |
URHJBVNQEXEZMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


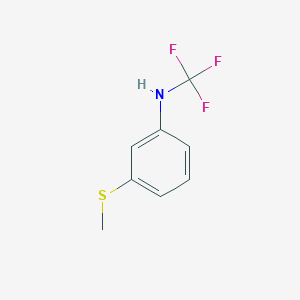
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
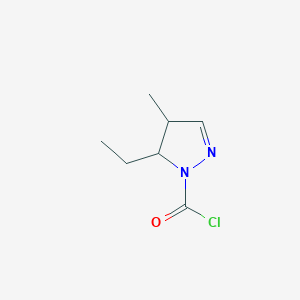
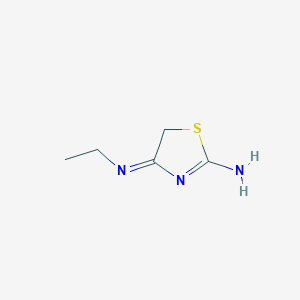
![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
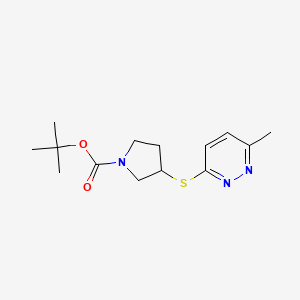
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
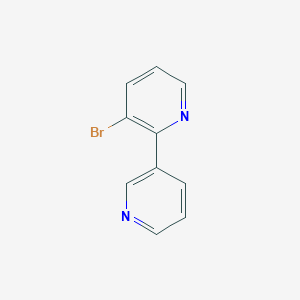
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
